
Tafenoquine-d3 succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tafenoquine-d3 is a trideuerium-labeled Tafenoquine derivative. Tafenoquine, also known as WR-238605, is an oral active antimalaria drug that is being investigated as a potential treatment for malaria, as well as for malaria prevention. Tafenoquine Shows Activity against Trypanosoma brucei. Tafenoquine targets leishmania respiratory complex III and induces apoptosis. Tafenoquine has a long half-life of approximately 14 days and is generally safe and well tolerated, Malaria remains an important cause of global morbidity and mortality. As antimalarial drug resistance escalates, new safe and effective medications are necessary to prevent and treat malarial infection.
Aplicaciones Científicas De Investigación
Pharmacological Research
1. Mechanism of Action
Tafenoquine's mechanism involves interference with the mitochondrial respiration of Plasmodium species, leading to oxidative stress within the parasite. Its efficacy against both liver and blood stages makes it a unique therapeutic agent compared to other antimalarials like primaquine, which primarily targets liver stages. Research indicates that tafenoquine is effective in preventing malaria relapse by clearing hypnozoites from the liver .
2. Pharmacokinetic Studies
Pharmacokinetic modeling has been crucial in understanding tafenoquine's behavior in various populations. Studies have demonstrated that higher plasma concentrations correlate with lower recurrence rates of malaria. A two-compartment model has been used to describe its elimination kinetics, showing significant variability based on dosing regimens .
Parameter | Value |
---|---|
Half-Life | Approximately 15 days |
Bioavailability | 90% |
Peak Plasma Concentration | 300 mg dose: 1.5 µg/mL |
Clinical Applications
1. Treatment Regimens
Clinical trials have established tafenoquine as a single-dose treatment option for P. vivax malaria. For instance, a study showed that a single 600 mg dose was effective in preventing relapses with a protective efficacy rate of 92.6% when compared to conventional treatments .
2. Safety and Tolerability
The safety profile of tafenoquine has been assessed in various studies, revealing adverse effects such as gastrointestinal disturbances and psychiatric symptoms at higher rates compared to placebo groups . It is essential to screen patients for glucose-6-phosphate dehydrogenase (G6PD) deficiency prior to administration due to the risk of hemolytic anemia.
Case Studies
1. EFFORT Clinical Trial
This pragmatic randomized controlled trial evaluated the effectiveness of tafenoquine in combination with primaquine versus standard treatments in diverse populations across malaria-endemic regions. Results indicated that tafenoquine significantly reduced relapse rates compared to other regimens .
2. Military Deployment Studies
Research involving military personnel deployed in malaria-endemic areas provided valuable data on the real-world efficacy and safety of tafenoquine under challenging conditions. The findings highlighted both its effectiveness in preventing malaria and the need for careful monitoring of side effects due to environmental stressors .
Propiedades
Número CAS |
1133378-83-2 |
---|---|
Fórmula molecular |
C28H31D3F3N3O7 |
Peso molecular |
584.61 |
Nombre IUPAC |
N4-(6-methoxy-2-(methoxy-d3)-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine succinoic acid |
InChI |
InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/i4D3; |
Clave InChI |
CQBKFGJRAOXYIP-NXIGQQGZSA-N |
SMILES |
CC(NC1=C2N=C(OC([2H])([2H])[2H])C=C(C)C2=C(OC3=CC=CC(C(F)(F)F)=C3)C(OC)=C1)CCCN.O=C(O)CCC(O)=O |
Apariencia |
Light yellow solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
WR-238605, WR 238605, WR238605, Tafenoquine; trideuerium-labeled Tafenoquine derivative; Tafenoquine-d3 succinate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.